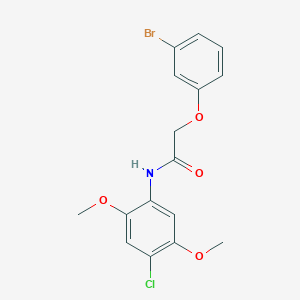![molecular formula C21H24ClNO3 B3460455 3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide](/img/structure/B3460455.png)
3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide
Overview
Description
3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide, also known as ML352, is a small molecule inhibitor that has been developed as a potential therapeutic agent for a variety of diseases. The compound was first synthesized in 2014 and has since been the subject of extensive research in the scientific community.
Mechanism of Action
3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide works by inhibiting the activity of a protein called HIF-1α, which is involved in regulating the body's response to low oxygen levels. By inhibiting HIF-1α, this compound is thought to reduce the growth and survival of cancer cells and reduce the accumulation of toxic proteins in the brain.
Biochemical and Physiological Effects:
In addition to its effects on cancer and neurodegenerative diseases, this compound has also been shown to have anti-inflammatory and anti-angiogenic effects. These effects may be beneficial in treating a variety of other diseases, including cardiovascular disease and arthritis.
Advantages and Limitations for Lab Experiments
One advantage of 3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several potential future directions for research on 3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide. One area of interest is the development of more potent and selective inhibitors of HIF-1α, which could have even greater therapeutic potential. Another area of interest is the testing of this compound in animal models of disease, to further evaluate its safety and efficacy. Finally, research on the potential use of this compound in combination with other drugs or therapies could also be an important area of future investigation.
Scientific Research Applications
3-chloro-N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}benzamide has been studied for its potential use in treating a variety of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, this compound has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and prostate cancer cells. In Alzheimer's and Parkinson's disease research, this compound has been shown to reduce the accumulation of toxic proteins in the brain, which are thought to contribute to the development of these diseases.
properties
IUPAC Name |
3-chloro-N-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO3/c1-25-18-9-8-16(13-19(18)26-2)21(10-3-4-11-21)14-23-20(24)15-6-5-7-17(22)12-15/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSOTKCNNVDDKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNC(=O)C3=CC(=CC=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B3460384.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N~1~-(4-methylbenzyl)glycinamide](/img/structure/B3460389.png)
![N~2~-benzyl-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B3460394.png)
![N~1~-cyclopentyl-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3460397.png)
![N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B3460413.png)



![N-{[1-(3,4-dimethoxyphenyl)cyclohexyl]methyl}-2,4-dimethoxybenzamide](/img/structure/B3460463.png)
![3-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acrylamide](/img/structure/B3460467.png)
![2-(3,4-dimethoxyphenyl)-N-[(1-phenylcyclopentyl)methyl]acetamide](/img/structure/B3460470.png)
![N-(2-methoxyphenyl)-2-{[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3460471.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3460478.png)